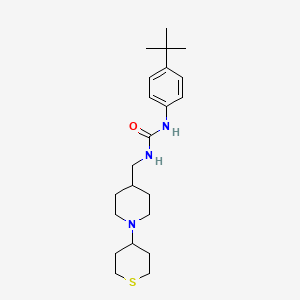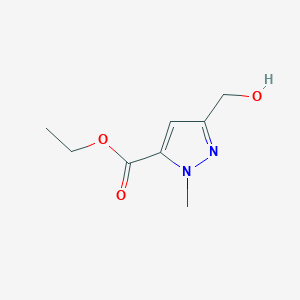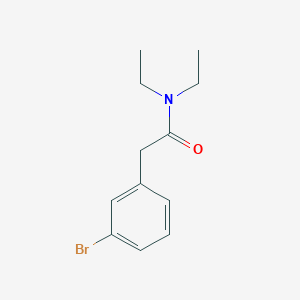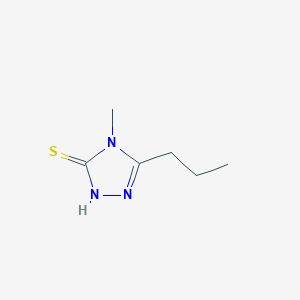
1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C22H35N3OS and its molecular weight is 389.6. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Urea derivatives, such as the mentioned compound, are central to the development of novel chemical synthesis techniques and materials. For instance, flexible ureas have been explored for their potential in biochemical applications, with research indicating that certain ureas can be optimized for high inhibitory activities against specific enzymes, owing to their conformational flexibility and efficient interaction with enzyme binding sites (Vidaluc et al., 1995). Additionally, the steric protection and metalation of highly hindered ureas have opened new pathways in organic synthesis, allowing for the development of compounds with specific functionalities (Hassel & Seebach, 1978).
Application in Material Science
The complexation and self-assembly capabilities of urea derivatives are of particular interest in material science. Studies have shown that certain ureas can form hydrogen-bonded capsules, which are significant for the development of molecular devices and the study of molecular interactions (Lock et al., 2004). These compounds demonstrate the potential for creating responsive materials that can change properties in response to environmental stimuli, a crucial aspect for the development of smart materials and sensors.
Environmental and Agricultural Applications
In the environmental and agricultural sectors, urea derivatives have been investigated for their role in controlling nitrification and urease activity in soils, which is vital for enhancing agricultural productivity and environmental protection (Mishra et al., 1980). This research underscores the utility of urea derivatives in developing more efficient and environmentally friendly agricultural practices.
Catalysis
Urea derivatives are also pivotal in catalysis, where they facilitate a variety of chemical reactions. The structural manipulation of ureas has been shown to significantly impact their catalytic activities, enabling the synthesis of complex molecules with high precision and efficiency (Bigi et al., 2000). This area of research is crucial for the pharmaceutical industry, material synthesis, and the development of new chemical processes.
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3OS/c1-22(2,3)18-4-6-19(7-5-18)24-21(26)23-16-17-8-12-25(13-9-17)20-10-14-27-15-11-20/h4-7,17,20H,8-16H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYYOSALMIFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)


![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)

![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)
![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
